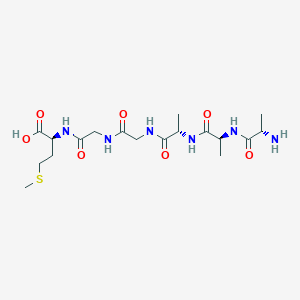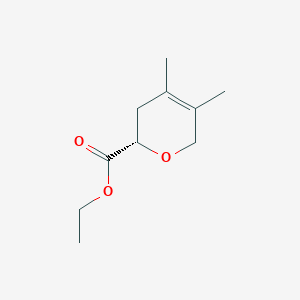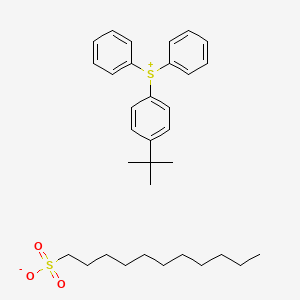![molecular formula C23H23NO4 B12570241 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide CAS No. 194939-61-2](/img/structure/B12570241.png)
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide is an organic compound characterized by its complex structure, which includes two 4-methoxyphenyl groups, one phenyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form the intermediate 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups can facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Similar structure but with an ethanol group instead of an acetamide group.
N-(4-methoxyphenyl)-2-methoxyacetamide: Contains a single 4-methoxyphenyl group and an acetamide group.
Uniqueness
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide is unique due to its combination of two 4-methoxyphenyl groups, one phenyl group, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
194939-61-2 |
|---|---|
Molekularformel |
C23H23NO4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-[bis(4-methoxyphenyl)-phenylmethoxy]acetamide |
InChI |
InChI=1S/C23H23NO4/c1-26-20-12-8-18(9-13-20)23(28-16-22(24)25,17-6-4-3-5-7-17)19-10-14-21(27-2)15-11-19/h3-15H,16H2,1-2H3,(H2,24,25) |
InChI-Schlüssel |
AUFALJMJCGQYLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)



![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)




